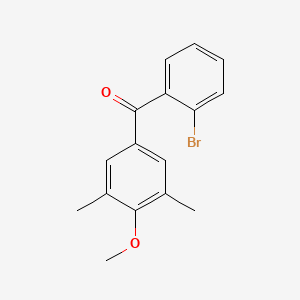

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone

Description

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone is a halogenated benzophenone derivative characterized by a bromine substituent at the 2-position and methyl/methoxy groups at the 3',5'-, and 4'-positions on the aromatic rings. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of polycyclic scaffolds via radical cyclization reactions . Its molecular formula is C₁₆H₁₅BrO₂, with a molecular weight of 319.20 g/mol (exact mass: 318.0254). The structural complexity of this compound, including electron-withdrawing (bromo) and electron-donating (methyl, methoxy) groups, makes it a versatile building block for pharmaceuticals and materials science .

Properties

IUPAC Name |

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZWXFRNWVFEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzophenone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective methods to produce high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an appropriate solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis Applications

The compound is primarily utilized as an intermediate in the synthesis of other organic compounds. Its bromine and methoxy functional groups make it a versatile building block for various chemical reactions, including:

- Suzuki Coupling Reactions : This compound can participate in Suzuki coupling reactions to form biaryl compounds, which are significant in medicinal chemistry.

- Photostabilizers : Due to its ability to absorb UV radiation, it is commonly used as a photostabilizer in plastics and coatings, enhancing their durability against UV light degradation.

Biological Applications

Recent studies have explored the biological activities of 2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone, particularly its potential as an anti-cancer agent. Some key findings include:

- Anticancer Activity : Research indicates that derivatives of benzophenone exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) .

- Inhibition of Protein Targets : The compound has been investigated for its ability to inhibit specific proteins involved in cancer progression, such as Heat Shock Protein 90 (HSP90). Inhibition of HSP90 can lead to destabilization of oncogenic proteins, potentially reducing tumor growth .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of benzophenone derivatives, including this compound, on breast cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent .

Case Study 2: Photostabilization

In another investigation, the effectiveness of various benzophenone derivatives as photostabilizers was assessed. The study found that this compound significantly improved the UV stability of polymer matrices compared to untreated controls .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with specific molecular targets. The bromine atom and other functional groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Substituent Effects on Reactivity and Stability

- Electron-Withdrawing Groups (Br, Cl, F): Bromine at the 2-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in Suzuki-Miyaura reactions). Chloro and fluoro substituents (e.g., 2-Bromo-4'-chloro-5-methoxybenzophenone) further increase reactivity but reduce thermal stability compared to methyl/methoxy derivatives .

- Electron-Donating Groups (CH₃, OCH₃): Methyl groups at 3',5'-positions sterically hinder electrophilic attack, while methoxy groups at 4' improve solubility in methanol and DMSO. For example, 2-bromo-3',5'-dimethoxybenzophenone (3e) exhibits higher solubility than its dimethyl counterpart .

- Hybrid Substituents (F + CH₃/OCH₃): 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone combines fluorine’s electronegativity with methyl/methoxy stability, making it suitable for high-performance polymers .

Spectral and Crystallographic Data

- NMR Spectroscopy: this compound shows distinct ¹H NMR signals for methyl (δ 2.30–2.45 ppm) and methoxy (δ 3.80–3.85 ppm) groups, with aromatic protons deshielded by bromine (δ 7.40–8.10 ppm) . Comparable shifts are observed in 2-bromo-3'-methoxybenzophenone (3d) .

- Crystallography: While direct data for the target compound is unavailable, analogues like (5,5)-(3,3)-dimethyl-4,4-diphenyl exhibit monoclinic crystal systems (space group P121/n1) with unit cell parameters a = 10.277 Å, b = 18.906 Å, c = 12.530 Å .

Biological Activity

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone is a synthetic compound belonging to the class of benzophenones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C16H16BrO2. It features a bromine atom and a methoxy group that contribute to its unique reactivity and biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

The biological activity of benzophenones, including this compound, is primarily attributed to their ability to interact with various biomolecules. These interactions can lead to significant biochemical changes within cells.

Target Proteins and Pathways

- Enzyme Inhibition : Benzophenones can inhibit enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Gene Expression Modulation : These compounds may influence gene expression by acting on transcription factors or through epigenetic modifications.

- Cell Signaling Pathways : Benzophenones have been shown to modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : This compound has been noted for its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Properties : Studies suggest that it possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

- Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of E. coli | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzophenones, this compound was tested against several bacterial strains. Results indicated a significant inhibitory effect on E. coli growth at concentrations above 50 µg/mL, suggesting potential use in developing new antimicrobial agents .

Case Study: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results demonstrated that treatment with this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : Rapid absorption when administered orally.

- Metabolism : Metabolized primarily in the liver, with potential formation of active metabolites.

- Excretion : Mostly excreted via urine as conjugated forms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.